molecular formula C20H13F6OP B1589112 3,5-Bis(trifluoromethyl)phenyl diphenylphosphine oxide CAS No. 299176-62-8

3,5-Bis(trifluoromethyl)phenyl diphenylphosphine oxide

Cat. No. B1589112
CAS RN: 299176-62-8
M. Wt: 414.3 g/mol
InChI Key: OLLUAZWXLAKWNC-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)phenyl diphenylphosphine oxide is an organophosphorus compound . It is a white solid that is soluble in polar organic solvents . This compound is used as a ligand and is useful as a catalyst in various reactions .


Synthesis Analysis

This compound can be synthesized via the Williamson reaction and hydrogenation . A series of polyimides with side diphenylphosphine oxide and trifluoromethyl groups were prepared by the high-temperature one-pot polymerization of diamine 2 with several commercial aromatic dianhydrides .


Molecular Structure Analysis

The molecular structure of this compound includes a phosphine oxide group attached to a phenyl ring, which is further substituted with two trifluoromethyl groups . The presence of these groups influences the properties of the compound, including its reactivity and solubility .


Chemical Reactions Analysis

This compound can participate in various organic reactions . For example, it is used in Buchwald-Hartwig coupling reactions to introduce diphenylphosphino substituents . It also exists in equilibrium with its minor tautomer diphenylphosphinous acid .


Physical And Chemical Properties Analysis

3,5-Bis(trifluoromethyl)phenyl diphenylphosphine oxide is a white solid . It is insoluble in water . The compound exhibits excellent solubility in common organic solvents such as tetrahydrofuran and trichloromethane .

Scientific Research Applications

Synthesis and Characterization of Novel Polyimides

3,5-Bis(trifluoromethyl)phenyl diphenylphosphine oxide has been used in the synthesis of novel polyimides. These polyimides exhibit high glass transition temperatures, good thermal stability, very low birefringence, and good adhesive properties (Jeong, Kim, & Yoon, 2001). Another study using this compound for polyimides synthesis showed high glass transition temperature, good thermal stability, and low water absorption (Myung, Kim, & Yoon, 2003).

Application in High-Performance Materials

The compound is utilized in creating materials with specialized properties like high thermal stability and low refractive index. These materials are suitable for applications demanding durability and stability under high-temperature conditions (Jeong, Kim, & Yoon, 2001). Studies have also demonstrated its use in developing materials with good solubility in organic solvents and excellent adhesive properties (Jeong, Jo, & Yoon, 2001).

Role in Organic Electronics

This phosphine oxide derivative has been explored in the field of organic electronics. For example, its use in the synthesis of blue phosphors for organic light-emitting diodes (OLEDs) has been investigated, demonstrating its potential in advancing OLED technology (Zhang et al., 2017).

Use in Advanced Coating Materials

The compound has been used in developing atomic oxygen-resistant and transparent polyimide coatings. These coatings have potential applications in space environments due to their durability and transparency in visible light (Li et al., 2012).

Mechanism of Action

The mechanism of action of this compound in chemical reactions often involves the activation of substrates and subsequent stabilization of partially developing negative charges (e.g., oxyanions) in the transition states .

properties

IUPAC Name

1-diphenylphosphoryl-3,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F6OP/c21-19(22,23)14-11-15(20(24,25)26)13-18(12-14)28(27,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLUAZWXLAKWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F6OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464602
Record name [3,5-Bis(trifluoromethyl)phenyl](oxo)diphenyl-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trifluoromethyl)phenyl diphenylphosphine oxide

CAS RN

299176-62-8
Record name Phosphine oxide, [3,5-bis(trifluoromethyl)phenyl]diphenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299176-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3,5-Bis(trifluoromethyl)phenyl](oxo)diphenyl-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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